molecular formula C20H20ClN3O3 B7190614 N-[4-[4-(3-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]formamide

N-[4-[4-(3-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]formamide

Cat. No.: B7190614
M. Wt: 385.8 g/mol
InChI Key: AVTZGFLHRLPQRW-UHFFFAOYSA-N
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Description

N-[4-[4-(3-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]formamide is a complex organic compound that features a diazepane ring, a chlorobenzoyl group, and a formamide moiety

Properties

IUPAC Name

N-[4-[4-(3-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-17-4-1-3-16(13-17)20(27)24-10-2-9-23(11-12-24)19(26)15-5-7-18(8-6-15)22-14-25/h1,3-8,13-14H,2,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTZGFLHRLPQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]formamide typically involves multiple steps. One common approach starts with the preparation of the 3-chlorobenzoyl chloride, which is then reacted with 1,4-diazepane to form the intermediate 4-(3-chlorobenzoyl)-1,4-diazepane. This intermediate is subsequently reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-[4-[4-(3-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]formamide involves its interaction with specific molecular targets. The diazepane ring and chlorobenzoyl group are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[4-(3-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]acetamide
  • N-[4-[4-(3-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]methylamine
  • N-[4-[4-(3-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]ethanol

Uniqueness

N-[4-[4-(3-chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diazepane ring provides structural rigidity, while the chlorobenzoyl group offers opportunities for further functionalization.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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